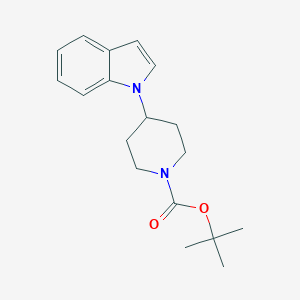
5-ethyl-2-(methylthio)Thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-2-(methylthio)thiazole (5-ET) is a sulfur-containing heterocyclic compound that is commonly found in a variety of foods, including coffee, cocoa, and roasted meat. It is known for its potent aroma and flavor, which is often described as earthy, nutty, and slightly sweet. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of 5-ET in scientific research.
Wirkmechanismus
The mechanism of action of 5-ethyl-2-(methylthio)Thiazole is not well understood, but it is believed to act as an agonist for certain olfactory receptors in the nasal cavity. These receptors are responsible for detecting and transmitting odor signals to the brain, which are then interpreted as specific aroma and flavor sensations. It is also possible that 5-ethyl-2-(methylthio)Thiazole may interact with other sensory receptors in the mouth and throat, contributing to its unique flavor profile.
Biochemische Und Physiologische Effekte
While 5-ethyl-2-(methylthio)Thiazole is primarily known for its aroma and flavor properties, it may also have some biochemical and physiological effects. For example, it has been shown to have antioxidant and antimicrobial properties, which may make it useful in food preservation and health applications. Additionally, some studies have suggested that 5-ethyl-2-(methylthio)Thiazole may have anti-inflammatory and anti-cancer properties, although more research is needed to confirm these findings.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-ethyl-2-(methylthio)Thiazole in lab experiments is its relatively low cost and availability. It is also a well-characterized compound, with a known chemical structure and sensory profile. However, one limitation is that its strong aroma and flavor properties may interfere with some types of experiments, particularly those involving sensory analysis or taste perception. Additionally, the potential for variability in 5-ethyl-2-(methylthio)Thiazole content in different food products may make it difficult to control experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research on 5-ethyl-2-(methylthio)Thiazole, including:
1. Investigation of its potential health benefits and therapeutic applications, particularly in the areas of anti-inflammatory and anti-cancer therapy.
2. Development of new synthesis methods for 5-ethyl-2-(methylthio)Thiazole that are more efficient and environmentally friendly.
3. Examination of the role of 5-ethyl-2-(methylthio)Thiazole in food flavor and aroma perception, particularly in the context of food pairing and flavor synergy.
4. Investigation of the effects of 5-ethyl-2-(methylthio)Thiazole on microbial communities in food products, and its potential use as a natural preservative.
5. Exploration of the potential for 5-ethyl-2-(methylthio)Thiazole to be used as a biomarker for certain diseases or conditions, based on its presence in various bodily fluids or tissues.
Conclusion:
In summary, 5-ethyl-2-(methylthio)thiazole is a unique and versatile compound that has many potential applications in scientific research. Its strong aroma and flavor properties make it useful in food science and sensory analysis, while its potential health benefits and therapeutic applications warrant further investigation. With continued research, 5-ethyl-2-(methylthio)Thiazole may prove to be a valuable tool for understanding the complex interactions between flavor, aroma, and human health.
Synthesemethoden
The synthesis of 5-ethyl-2-(methylthio)Thiazole can be achieved through a variety of methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of an appropriate thioamide with an α-haloester in the presence of a base, while enzymatic synthesis involves the use of thioesterases to catalyze the formation of 5-ethyl-2-(methylthio)Thiazole from its precursor compounds. Microbial synthesis, on the other hand, involves the use of bacteria or fungi to produce 5-ethyl-2-(methylthio)Thiazole through a series of enzymatic reactions.
Wissenschaftliche Forschungsanwendungen
The unique aroma and flavor profile of 5-ethyl-2-(methylthio)Thiazole has led to its use in a variety of scientific research applications, including food science, sensory analysis, and flavor chemistry. In food science, 5-ethyl-2-(methylthio)Thiazole is often used as a flavoring agent to enhance the taste and aroma of various food products. In sensory analysis, 5-ethyl-2-(methylthio)Thiazole is used as a reference compound to train sensory panelists in the detection and identification of specific aroma compounds. In flavor chemistry, 5-ethyl-2-(methylthio)Thiazole is used as a model compound to study the formation and degradation of sulfur-containing aroma compounds in food products.
Eigenschaften
CAS-Nummer |
196500-11-5 |
|---|---|
Produktname |
5-ethyl-2-(methylthio)Thiazole |
Molekularformel |
C6H9NS2 |
Molekulargewicht |
159.3 g/mol |
IUPAC-Name |
5-ethyl-2-methylsulfanyl-1,3-thiazole |
InChI |
InChI=1S/C6H9NS2/c1-3-5-4-7-6(8-2)9-5/h4H,3H2,1-2H3 |
InChI-Schlüssel |
QTTVADZTRGEBEQ-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(S1)SC |
Kanonische SMILES |
CCC1=CN=C(S1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane](/img/structure/B182031.png)



![3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B182037.png)
![1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate](/img/structure/B182038.png)



